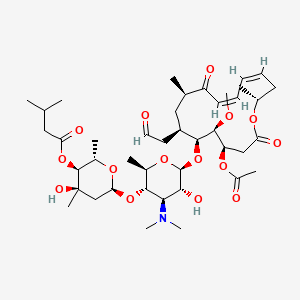![molecular formula C11H9N3O B12952374 5H-pyrido[3,4-b][1,4]benzoxazin-4-amine](/img/structure/B12952374.png)
5H-pyrido[3,4-b][1,4]benzoxazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-pyrido[3,4-b][1,4]benzoxazin-4-amine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a benzoxazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-pyrido[3,4-b][1,4]benzoxazin-4-amine typically involves the fusion of pyridine and benzoxazine rings. One common method involves the reaction of 2-aminopyridine with salicylaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the desired compound . Another approach involves the use of 2-chloropyridine and 2-aminophenol in the presence of a base to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5H-pyrido[3,4-b][1,4]benzoxazin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Reduced derivatives with hydrogenated functionalities
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
5H-pyrido[3,4-b][1,4]benzoxazin-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5H-pyrido[3,4-b][1,4]benzoxazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Benzoxazinones: These compounds have a benzoxazine ring and are known for their medicinal properties.
Imidazo[4,5-b]pyridines: These compounds also feature a fused ring system and are used in various therapeutic applications.
Uniqueness
5H-pyrido[3,4-b][1,4]benzoxazin-4-amine is unique due to its specific ring fusion and the presence of both nitrogen and oxygen heteroatoms, which contribute to its distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C11H9N3O |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
5H-pyrido[3,4-b][1,4]benzoxazin-4-amine |
InChI |
InChI=1S/C11H9N3O/c12-7-5-13-6-10-11(7)14-8-3-1-2-4-9(8)15-10/h1-6,14H,12H2 |
Clave InChI |
VARNRWNVQLVEPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(O2)C=NC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)


![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)






![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B12952359.png)
